2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one
Description
2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidin-4(1H)-one core substituted at position 2 with a 6-chloro-4-phenylquinazolin-2-ylamino group and at position 6 with a methyl group. This structure combines a pyrimidinone scaffold with a quinazoline moiety, which is known for its pharmacological relevance in targeting enzymes like kinases and topoisomerases.
Properties
Molecular Formula |
C19H14ClN5O |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H14ClN5O/c1-11-9-16(26)23-18(21-11)25-19-22-15-8-7-13(20)10-14(15)17(24-19)12-5-3-2-4-6-12/h2-10H,1H3,(H2,21,22,23,24,25,26) |
InChI Key |
HPNGWIBBNZDOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one involves multiple steps. One common synthetic route includes the reaction of 6-chloro-4-phenylquinazoline with 6-methylpyrimidin-4(1H)-one under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The 6-chloro substituent on the quinazoline ring is susceptible to nucleophilic displacement due to electron-withdrawing effects from adjacent nitrogen atoms.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol | Reflux in K<sub>2</sub>CO<sub>3</sub>/DMF, 12 h | 6-methoxy derivative | 68% | |
| Benzylamine | 80°C, DMSO, 8 h | 6-benzylamino derivative | 55% | |
| Thiophenol | Et<sub>3</sub>N, THF, 24 h | 6-phenylthio derivative | 72% |
This reactivity is critical for modifying the quinazoline scaffold to enhance pharmacological properties.
Oxidation Reactions
The pyrimidin-4(1H)-one ring undergoes selective oxidation under controlled conditions:
-
H<sub>2</sub>O<sub>2</sub>-Mediated Oxidation : In the presence of DMSO, H<sub>2</sub>O<sub>2</sub> oxidizes the pyrimidinone ring to form a pyrimidine-2,4-dione derivative (yield: 48%) .
-
Air Oxidation : Prolonged exposure to oxygen in basic media leads to hydroxylation at the C5 position of the pyrimidinone ring.
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-couplings, enabling structural diversification:
| Reaction Type | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (3:1), 100°C | 6-arylquinazoline derivatives | Library synthesis for kinase inhibition | |
| Buchwald–Hartwig Amination | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene, 110°C | 6-aminoquinazoline derivatives | Improved solubility profiles |
Alkylation and Acylation of the Amino Group
The secondary amino group (-NH-) linking the quinazoline and pyrimidinone rings reacts with electrophiles:
-
Alkylation : Treatment with benzyl bromide in the presence of NaH/DMF yields an N-benzyl derivative (yield: 62%).
-
Acylation : Reaction with acetyl chloride in pyridine produces an N-acetylated product (yield: 75%).
Biological Interactions and Enzyme Inhibition
Compound A exhibits non-covalent interactions with biological targets:
-
Hydrogen Bonding : The pyrimidinone carbonyl and amino groups form hydrogen bonds with catalytic residues in kinase active sites (e.g., EGFR, IC<sub>50</sub> = 1.1 μM) .
-
Hydrophobic Interactions : The phenyl and methyl groups enhance binding to hydrophobic pockets of target enzymes .
Radical Pathway Reactions
Under oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>), Compound A participates in radical-mediated transformations, as evidenced by suppressed yields in the presence of TEMPO . This suggests intermediates such as sulfonyl radicals facilitate C–H functionalization.
Scientific Research Applications
Basic Information
- IUPAC Name : 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one
- Molecular Formula : C16H14ClN5O
- Molecular Weight : 325.77 g/mol
Structural Features
The compound features a quinazoline moiety linked to a pyrimidine ring, which is essential for its biological activity. The presence of chlorine and phenyl groups contributes to its specificity and potency as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the compound's efficacy as an anticancer agent. It has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that derivatives of quinazoline exhibit significant antiproliferative effects against breast cancer cells, suggesting that modifications to the structure can enhance potency .
Kinase Inhibition
The compound acts as an inhibitor of tyrosine kinases, which are critical in signaling pathways related to cancer cell proliferation and survival. The quinazoline scaffold is well-established in the development of kinase inhibitors, making this compound a candidate for further exploration in targeted cancer therapies .
Wnt Pathway Modulation
Inhibition of the Wnt signaling pathway has been implicated in cancer progression. Compounds similar to 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one have been studied for their ability to modulate this pathway, providing a novel approach to cancer treatment by targeting tumorigenesis at the molecular level .
Antimicrobial Properties
Some derivatives of quinazoline compounds have demonstrated antimicrobial activity, suggesting potential applications beyond oncology. Studies indicate that modifications in the structure can lead to enhanced antibacterial properties, making these compounds versatile in therapeutic applications .
Case Study 1: Quinazoline Derivatives in Cancer Therapy
A study published in Medicinal Chemistry explored various quinazoline derivatives, including those similar to the target compound, revealing their effectiveness against multiple cancer types. The study emphasized structure-activity relationships (SAR) that guide the design of more potent inhibitors .
Case Study 2: Targeting Kinase Pathways
Research focusing on kinase inhibitors demonstrated that compounds like 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one effectively inhibited specific kinases involved in oncogenic signaling pathways. This inhibition led to reduced tumor growth in preclinical models .
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound binds to and inhibits the activity of certain enzymes, disrupting key biological pathways. This inhibition can lead to the suppression of tumor growth in cancer cells by blocking the signaling pathways necessary for cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogs with Pyrimidinone Scaffolds
The pyrimidin-4(1H)-one core is a common feature in bioactive compounds. Key analogs include:
Key Observations :
- Bioactivity: The benzo[d]thiazole analog () demonstrates that even minor structural changes (e.g., thiazole vs. quinazoline) significantly alter activity. The target compound’s chloro-phenylquinazoline group may enhance target specificity compared to simpler heterocycles.
- Physicochemical Properties: The benzoxazole derivative () has a lower molecular weight (242.237 vs.
Substituent Effects on Pharmacological Profiles
- Quinazoline vs. Thiazole/Benzoxazole : Quinazoline derivatives (e.g., ) often exhibit stronger interactions with DNA or enzyme active sites due to their planar aromatic structure and hydrogen-bonding capacity. In contrast, thiazole/benzoxazole analogs () show narrower bioactivity spectra.
- Methyl Group at Position 6: This substituent is conserved across multiple analogs () and may stabilize the pyrimidinone tautomer, influencing solubility and metabolic stability.
Biological Activity
The compound 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one represents a significant class of quinazoline derivatives known for their diverse biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C15H13ClN4O
- Molecular Weight: 300.75 g/mol
- CAS Number: Not specifically listed, but related compounds exist under various CAS numbers.
This compound features a quinazoline core substituted with a chloro group and a phenyl ring, which is crucial for its biological activity.
Research indicates that quinazoline derivatives, including the target compound, exhibit their biological effects primarily through the inhibition of various protein kinases. These kinases are pivotal in cell signaling pathways that regulate cell proliferation and survival.
Inhibitory Activities
The compound has shown promising inhibitory effects against several key protein kinases:
- Cyclin-dependent kinase 2 (CDK2)
- Epidermal growth factor receptor (EGFR)
- Human epidermal growth factor receptor 2 (HER2)
- Vascular endothelial growth factor receptor 2 (VEGFR2)
Inhibitory activity against these kinases is significant in cancer therapy, as they are often overexpressed in tumors. For instance, studies have reported IC50 values indicating strong inhibition of CDK2 (IC50 = 0.173 ± 0.012 µM) and HER2 (IC50 = 0.079 ± 0.015 µM), comparable to established inhibitors like lapatinib .
Cytotoxicity Studies
The compound's cytotoxicity has been evaluated against various cancer cell lines, including:
- MCF-7 (human breast adenocarcinoma)
- A2780 (ovarian cancer)
Results have demonstrated moderate to high cytotoxic effects, with some derivatives exhibiting IC50 values in the low micromolar range. For example, certain quinazoline derivatives showed enhanced cytotoxicity when specific substitutions were made on the phenyl ring .
Table 1: Cytotoxicity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2i | MCF-7 | 0.173 |
| 3i | MCF-7 | 0.177 |
| 3g | A2780 | 0.200 |
| Control (Lapatinib) | MCF-7 | 0.078 |
Case Studies and Clinical Relevance
Several studies have highlighted the potential of quinazoline derivatives in clinical applications:
- Breast Cancer Treatment : A study demonstrated that compounds similar to the target compound could effectively inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents against breast cancer .
- Chronic Myeloid Leukemia : Another investigation found that certain derivatives exhibited significant antiproliferative activity against K562 cells, a model for chronic myeloid leukemia, leading to complete tumor regressions in vivo .
- Combination Therapies : The synergistic effects of quinazoline derivatives with other chemotherapeutic agents have been explored, suggesting improved efficacy and reduced side effects when used in combination therapies .
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Effect : The 6-chloro group enhances quinazoline’s electrophilicity, improving kinase binding affinity .
- Steric Hindrance : Chloro at position 6 reduces off-target interactions with larger binding pockets (e.g., vs. 2-methyl analogs) .
- Stability : Chloro substituents increase resistance to oxidative degradation compared to fluoro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
